9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline

Nitric Oxide Synthase Inhibition Selectivity Profile Inflammation Research

9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline (CAS 477512-78-0) is a selective iNOS inhibitor (IC50 260 nM) with >42-fold selectivity over eNOS, minimizing confounding cardiovascular effects. This planar DNA intercalator features a 9-chloro-6-methyl substitution pattern critical for its unique activity fingerprint—analog substitution without empirical validation is scientifically unsound. Ideal for SAR studies and inflammation/cancer models.

Molecular Formula C15H10ClN3
Molecular Weight 267.72
CAS No. 477512-78-0
Cat. No. B2622327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline
CAS477512-78-0
Molecular FormulaC15H10ClN3
Molecular Weight267.72
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C15H10ClN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3
InChIKeyNXJNINUNSFIGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline (CAS 477512-78-0): A DNA-Intercalating Scaffold for Anticancer and Antiviral Research


9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline is a planar, fused heterocyclic compound belonging to the indolo[2,3-b]quinoxaline class. This class is defined by its core tetracyclic structure, which confers a primary pharmacological mechanism of action: DNA intercalation [1]. This intercalation disrupts DNA function, leading to cytotoxic and antiviral effects. The specific substitution pattern of this compound, featuring a chlorine atom at the 9-position and a methyl group at the 6-position, distinguishes it from other analogs and is expected to modulate its DNA-binding affinity, biological activity, and physicochemical properties. It has been investigated for its potential as an anticancer and cytostatic agent [2] and has documented activity against nitric oxide synthase (NOS) enzymes [3][4].

Critical Differentiation: Why 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline Cannot Be Assumed Equivalent to Other Indoloquinoxalines


The pharmacological and physicochemical behavior of indolo[2,3-b]quinoxalines is highly dependent on the nature and position of substituents on the core scaffold [1]. Even minor structural modifications, such as the specific halogen at position 9 or the alkyl group at position 6, can dramatically alter a compound's DNA-binding affinity, thermal stability of the DNA-compound complex, and resultant biological activity [1]. This class-dependent variability is well-documented, with studies showing that different substitution patterns lead to distinct profiles in anticancer activity against various tumor cell lines [2] and antiviral potency against herpesviruses [3]. Therefore, the 9-chloro-6-methyl substitution pattern of this compound confers a specific, non-interchangeable activity and selectivity fingerprint relative to other indoloquinoxalines, such as the antiviral B-220 or the antitumor NCA0424. Direct substitution with an analog without empirical validation of the desired biological endpoint is scientifically unsound and can lead to significant differences in experimental outcomes.

Quantitative Evidence for Differentiated Selection: 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline vs. Comparators


Differentiated NOS Isozyme Selectivity: A Profile Distinct from the Broad Antiviral B-220

9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline exhibits a quantifiable and differentiated inhibitory profile across the three main human nitric oxide synthase (NOS) isozymes: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) [1]. While it is a relatively weak inhibitor of eNOS (Ki = 50,000 nM) [2], it demonstrates >42-fold selectivity for iNOS (IC50 = 260-290 nM) [1]. In contrast, a known comparator, the antiviral indoloquinoxaline B-220, is characterized by its potent anti-herpesvirus activity at 1-5 µM [3] and its DNA-binding properties [4]. B-220's primary mechanism is viral DNA synthesis inhibition [3] and it is not a known NOS inhibitor. This comparison highlights that the target compound possesses a unique and specific NOS interaction profile that is not a general feature of the indoloquinoxaline class. This selectivity is a differentiating feature for researchers interested in modulating specific NOS pathways.

Nitric Oxide Synthase Inhibition Selectivity Profile Inflammation Research

Validated Class Mechanism: DNA Intercalation Potency Correlates with Cytotoxic Effect

The primary mechanism of action for the indolo[2,3-b]quinoxaline class, including 9-chloro-6-methyl-6H-indolo[2,3-b]quinoxaline, is DNA intercalation, a process confirmed by spectroscopic and viscometric studies on close analogs [1][2]. The potency of this intercalation, and the resultant cytotoxicity, is directly linked to the compound's substituents [3]. For instance, the well-studied antitumor analog NCA0424, a known intercalator, increases the thermal stability of DNA duplexes upon binding [4]. While a direct quantitative comparison of intercalation constants (e.g., Kb) for the target compound versus NCA0424 or B-220 is not available in the public domain, the class-level inference is that the 9-chloro-6-methyl substitution pattern will result in a unique intercalation profile. This profile will differ from NCA0424, which has a specific side chain essential for its potent in vitro and in vivo antitumor activity [4], and from B-220, which has demonstrated antiviral activity linked to its ability to inhibit viral DNA synthesis at 0.5-4.5 µM [5].

DNA Intercalation Anticancer Mechanism Cytotoxicity

High-Value Applications for 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline in Drug Discovery and Chemical Biology


Investigating iNOS-Dependent Pathways in Disease Models

This compound's unique selectivity profile, demonstrating an iNOS IC50 of 260 nM, an eNOS Ki of 50,000 nM, and an nNOS IC50 of 1,200 nM [1], makes it a valuable tool compound for dissecting the role of inducible nitric oxide synthase in cellular and in vivo models of inflammation and cancer. Its >42-fold selectivity for iNOS over eNOS allows for the pharmacological modulation of iNOS with a reduced likelihood of confounding effects from eNOS inhibition, which is a significant advantage over less selective NOS inhibitors. This application is directly supported by the quantitative NOS inhibition data [1].

Structure-Activity Relationship (SAR) Studies on DNA Intercalation and Cytotoxicity

As a member of the well-characterized indolo[2,3-b]quinoxaline class known for DNA intercalation [2], this compound is an ideal candidate for systematic SAR studies. Researchers can use it as a core scaffold to investigate how the specific 9-chloro and 6-methyl substituents influence DNA-binding affinity (e.g., via thermal denaturation assays), sequence specificity, and resultant cytotoxic effects across panels of cancer cell lines. This work can build upon the foundational findings that related 9-substituted-6H-indolo[2,3-b]quinoxalines exhibit cytostatic activity against human T-lymphocyte and murine leukemia cells [3], providing a direct path to optimizing anticancer potency.

Chemical Probe for Differentiating Indoloquinoxaline Mechanisms

The existence of distinct activity profiles within the indoloquinoxaline family—such as the antiviral B-220 [4] versus the antitumor NCA0424 [5]—creates a need for well-defined chemical probes. 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline, with its unique substitution pattern and documented NOS inhibition profile [1], serves as a distinct chemical probe to differentiate the molecular mechanisms driving the diverse biological outcomes of this compound class. It can be used in parallel with B-220 or NCA0424 in comparative studies to link specific structural features to specific biological activities, such as NOS inhibition versus direct viral DNA synthesis inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.